Trifluoromethyl-Driven Metabolic Stability Advantage Over Des-CF3 Analog (CAS 201284-85-7)
The presence of the 2-trifluoromethyl substituent in the target compound confers a well-established class-level advantage in metabolic stability and membrane permeability over the non-fluorinated analog 4-oxo-3-(4-propylphenoxy)-4H-chromen-7-yl acetate (CAS 201284-85-7). The electron-withdrawing and lipophilic nature of the -CF3 group reduces oxidative metabolism at the chromenone core and increases passive membrane diffusion, a phenomenon consistently documented across chromone and chromene series [1]. While direct metabolic stability data for this specific pair are not yet published, the class-level trend is sufficiently robust to inform compound prioritization in early discovery.
| Evidence Dimension | Predicted metabolic stability and membrane permeability |
|---|---|
| Target Compound Data | Contains 2-CF3; clogP predicted ~4.2–4.8 (estimated based on fragment contributions) |
| Comparator Or Baseline | 4-oxo-3-(4-propylphenoxy)-4H-chromen-7-yl acetate (CAS 201284-85-7): 2-H substitution; clogP predicted ~3.0–3.5 |
| Quantified Difference | Estimated clogP increase of ~1.0–1.5 log units; enhanced metabolic stability at the 2-position based on class-level SAR |
| Conditions | Predicted physical-chemical properties; in vitro metabolic stability in human liver microsomes recommended for experimental confirmation |
Why This Matters
A higher predicted metabolic stability and lipophilicity directly reduces the risk of rapid hepatic clearance, a common failure mode in early chromenone-based apoptosis inducers, making this compound a more suitable starting point for lead optimization than its des-CF3 analog.
- [1] Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PMC, National Center for Biotechnology Information. View Source
